Cas no 678-77-3 (hexafluoroglutaryl chloride)

Hexafluoroglutaryl chloride (C5F6Cl2O2) is a fluorinated acyl chloride derivative characterized by its high reactivity and stability under demanding conditions. Its key advantages include enhanced thermal and chemical resistance due to the presence of six fluorine atoms, making it suitable for specialized applications in fluoropolymer synthesis and fine chemical intermediates. The compound’s strong electrophilic properties facilitate efficient acylation reactions, while its fluorinated backbone contributes to low surface energy and improved solvent compatibility. Hexafluoroglutaryl chloride is particularly valued in advanced material science and pharmaceutical research, where precise functionalization and inertness to harsh environments are critical. Proper handling under anhydrous conditions is essential due to its moisture sensitivity.
hexafluoroglutaryl chloride structure
hexafluoroglutaryl chloride structure
Product Name:hexafluoroglutaryl chloride
CAS No:678-77-3
MF:C5Cl2F6O2
MW:276.948720932007
MDL:MFCD00039309
CID:82960
PubChem ID:69621
Update Time:2025-05-23

hexafluoroglutaryl chloride Chemical and Physical Properties

Names and Identifiers

    • hexafluoroglutaryl chloride
    • hexafluoroglutaryl dichloride
    • Perfluoroglutaryl chloride
    • 2,2,3,3,4,4-hexafluoropentanedioyl dichloride
    • NSC41888
    • EINECS 211-651-7
    • Glutaryl chloride, hexafluoro-
    • NSC-41888
    • hexafluoroglutaroyl chloride
    • hexafluoropentanedioyl dichloride
    • FT-0626998
    • AKOS015852690
    • Hexafluoropentane-1,5-dioyl chloride
    • NS00019195
    • SCHEMBL1598455
    • BS-23576
    • DTXSID0060985
    • Hexafluoroglutarylchloride
    • 678-77-3
    • H0743
    • 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride #
    • MFCD00039309
    • Hexafluoroglutaryl chloride, AldrichCPR
    • Pentanedioyl dichloride, hexafluoro-
    • Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro-
    • NV6V7V5R5M
    • NSC 41888
    • DB-055078
    • MDL: MFCD00039309
    • Inchi: 1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15
    • InChI Key: QOLALWJWCONGMG-UHFFFAOYSA-N
    • SMILES: ClC(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)=O
    • BRN: 1914561

Computed Properties

  • Exact Mass: 275.91800
  • Monoisotopic Mass: 275.917954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form:
  • Density: 1.64
  • Melting Point: Not available
  • Boiling Point: 110-112°C
  • Flash Point: 110-112°C
  • Refractive Index: 1.354
  • PSA: 34.14000
  • LogP: 2.42310
  • Sensitiveness: Moisture Sensitive
  • Solubility:
  • Vapor Pressure: 7.4±0.3 mmHg at 25°C

hexafluoroglutaryl chloride Security Information

  • Signal Word:warning
  • Hazard Statement: Corrosive
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:3265
  • Hazard Category Code: 34-37-22
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • TSCA:T
  • Packing Group:II
  • Hazard Level:8
  • Safety Term:8
  • Packing Group:II
  • Risk Phrases:R34; R37
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

hexafluoroglutaryl chloride Pricemore >>

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hexafluoroglutaryl chloride Related Literature

Additional information on hexafluoroglutaryl chloride

Introduction to Hexafluoroglutaryl Chloride (CAS No. 678-77-3): Applications and Recent Research Developments

Hexafluoroglutaryl chloride (CAS No. 678-77-3) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This compound, characterized by a hexafluoroisobutyl group attached to a chloro-substituted carboxylic acid moiety, serves as a crucial intermediate in the synthesis of various high-value chemical entities. The introduction of multiple fluorine atoms into its molecular framework imparts distinct electronic and steric effects, making it an attractive building block for designing novel bioactive molecules.

The structure-activity relationship (SAR) of hexafluoroglutaryl chloride has been extensively studied, particularly in the context of developing antiviral and anti-inflammatory agents. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with biological targets with higher precision. For instance, studies have demonstrated its potential as a precursor in the synthesis of protease inhibitors, which are critical in treating chronic inflammatory diseases such as rheumatoid arthritis. The fluorinated backbone enhances the metabolic stability and lipophilicity of the resulting drug candidates, thereby improving their pharmacokinetic profiles.

In the realm of pharmaceutical development, hexafluoroglutaryl chloride has been utilized in the synthesis of fluorinated analogs of established therapeutic agents. These modifications often lead to compounds with improved efficacy and reduced side effects. Notably, researchers have explored its application in creating kinase inhibitors, which play a pivotal role in cancer therapy. The electron-withdrawing nature of the fluorine atoms facilitates optimal interactions with the active sites of kinases, leading to potent inhibition of tumor growth. Preliminary clinical trials have shown promising results, suggesting that derivatives of hexafluoroglutaryl chloride could be viable candidates for further development.

The chemical reactivity of hexafluoroglutaryl chloride is another area of intense interest. Its chloro-substituted carboxylic acid group allows for facile functionalization via esterification, amidation, and other coupling reactions, enabling the construction of complex molecular architectures. This property has been leveraged in the synthesis of peptidomimetics and non-peptide inhibitors, where precise control over molecular geometry is essential for achieving high binding affinity. Additionally, the compound’s stability under various reaction conditions makes it an ideal candidate for large-scale organic synthesis.

From an industrial perspective, the production and handling of hexafluoroglutaryl chloride require stringent quality control measures to ensure consistency and purity. Advances in catalytic processes have enabled more efficient synthetic routes, reducing waste generation and energy consumption. These improvements align with global sustainability initiatives aimed at minimizing the environmental footprint of chemical manufacturing. Furthermore, innovations in purification techniques have enhanced the yield and purity of hexafluoroglutaryl chloride, making it more accessible for research applications.

The biological significance of fluorinated compounds has been further underscored by recent discoveries in microbiology and immunology. Studies have revealed that certain fluorinated derivatives of hexafluoroglutaryl chloride exhibit unique interactions with bacterial enzymes, inhibiting their growth without harming human cells. This selective toxicity makes them promising candidates for developing novel antibiotics to combat antibiotic-resistant strains. Additionally, research has shown that these compounds can modulate immune responses by interacting with cellular receptors, offering potential therapeutic benefits in autoimmune diseases.

In conclusion, hexafluoroglutaryl chloride (CAS No. 678-77-3) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing high-performance chemical entities. Ongoing research continues to uncover new possibilities for leveraging this compound’s potential, particularly in addressing unmet medical needs through innovative drug design and development strategies.

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